molecular formula C17H20ClN3O5 B14805719 ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate

ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate

Cat. No.: B14805719
M. Wt: 381.8 g/mol
InChI Key: OOORWYHUJZDNHJ-MDZDMXLPSA-N
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Description

Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate: Unique due to its specific functional groups and structure.

    3-chloro-2-methylphenyl derivatives: Share similar aromatic structures but differ in functional groups.

    Hydrazino compounds: Similar in having hydrazine moieties but vary in other substituents.

Uniqueness

Ethyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxo-2-butenoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20ClN3O5

Molecular Weight

381.8 g/mol

IUPAC Name

ethyl (E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C17H20ClN3O5/c1-3-26-17(25)10-9-16(24)21-20-15(23)8-7-14(22)19-13-6-4-5-12(18)11(13)2/h4-6,9-10H,3,7-8H2,1-2H3,(H,19,22)(H,20,23)(H,21,24)/b10-9+

InChI Key

OOORWYHUJZDNHJ-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)C

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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